N-methyl-N,2-diphenylacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-N,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-16(14-10-6-3-7-11-14)15(17)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNXIMQGNHSNGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Methyl N,2 Diphenylacetamide and Its Derivatives
Conventional Synthetic Approaches to the N-methyl-N,2-diphenylacetamide Core
Traditional methods for constructing the this compound core primarily rely on the formation of the central amide bond by coupling an appropriate amine precursor with an acylating agent.
A primary and straightforward method for synthesizing the target compound's backbone involves the chloroacetylation of a suitable amine precursor. In a direct synthesis of an N,N-diphenylacetamide derivative, diphenylamine (B1679370) can be dissolved in a solvent like toluene, followed by the addition of chloroacetyl chloride. advancechemjournal.com The mixture is then typically heated under reflux for several hours to drive the reaction to completion. advancechemjournal.com For the synthesis of this compound, the immediate precursor amine would be N-methyldiphenylamine. The reaction involves the nucleophilic attack of the secondary amine nitrogen of N-methyldiphenylamine on the electrophilic carbonyl carbon of 2-phenylacetyl chloride. This reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed.
Alternatively, a two-step approach can be envisioned starting from diphenylamine. First, diphenylamine is reacted with chloroacetyl chloride to form 2-chloro-N,N-diphenylacetamide. advancechemjournal.com Subsequent N-methylation of the resulting amide would yield the final product, although direct acylation of N-methyldiphenylamine is often more efficient. The chloroacetylation of heterocyclic analogues of N-methyldiphenylamine has also been studied, indicating the broad applicability of this reaction type. researchgate.net
More broadly, the acylation of N-methyldiphenylamine can be accomplished using various acylating agents beyond phenylacetyl chloride. One common alternative is the use of phenylacetic acid itself, activated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed to facilitate the formation of the amide bond by converting the carboxylic acid into a more reactive intermediate. This pathway is advantageous as it avoids the use of acid chlorides, which can be moisture-sensitive and corrosive.
The reaction conditions for such acylations can vary, but they generally involve stirring the N-methyldiphenylamine, phenylacetic acid, and coupling agent in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. Studies on the acylation of diphenylamine and its derivatives have shown that these reactions can sometimes be influenced by the nature of the acyl group and may be reversible under certain acidic conditions, such as with polyphosphoric acid. The oxidation of N-ethyldiphenylamine and N-benzyldiphenylamine has been shown to yield the corresponding N-acyldiphenylamines, N-acetyldiphenylamine and N-benzoyldiphenylamine, respectively, which underscores the stability of the acylated diphenylamine core. gla.ac.uk
Advanced Synthetic Strategies for this compound Analogues
Modern synthetic chemistry offers several advanced strategies for the synthesis of this compound analogues. These methods are often designed to improve reaction efficiency, reduce environmental impact, or rapidly generate libraries of related compounds for screening purposes.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating a wide range of organic reactions, including amide bond formation. irjmets.comresearchgate.net This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. irjmets.comresearchgate.netnih.gov
The synthesis of acetamide (B32628) derivatives, analogous to this compound, has been successfully achieved using microwave irradiation. nih.govnih.gov For instance, the reaction of primary or secondary amines with chloroacetyl chloride can be performed under microwave conditions, often in a solvent like acetonitrile (B52724) (CH3CN) with a catalytic amount of a base. nih.gov This approach is noted for being an efficient and environmentally friendly "green chemistry" method. irjmets.comresearchgate.net The use of microwave technology is applicable to a broad scope of substrates, making it a versatile tool for preparing libraries of acetamide derivatives for various research applications, including pharmaceutical development. irjmets.comderpharmachemica.com
Transition metal-catalyzed cross-coupling reactions represent a cornerstone of modern amide synthesis, providing a versatile route to C-N bond formation. rsc.orgacs.org These methods, most notably the Buchwald-Hartwig amination, typically employ palladium, copper, or nickel catalysts to couple an amine with an aryl or vinyl halide/triflate. For the synthesis of this compound, this could involve the coupling of N-methylaniline with a 2-phenylacetyl halide or the coupling of N-methyldiphenylamine with a suitable acyl partner.
The catalytic cycle generally involves the oxidative addition of the catalyst to the electrophile, followed by coordination of the amine, and subsequent reductive elimination to form the desired C-N bond and regenerate the catalyst. rsc.org This strategy is highly valuable due to its broad substrate scope and functional group tolerance. illinois.edu Recent advancements have focused on developing milder and more efficient catalytic systems, sometimes using organic azides as a nitrogen source for direct C-H amination, which offers a step- and atom-economical alternative to traditional cross-coupling. acs.org While direct C-N bond activation in amides is challenging due to the bond's inertness, specialized nickel and palladium catalysts have been developed to facilitate such transformations, enabling the conversion of amides into other functional groups or the synthesis of complex molecules. illinois.educhinesechemsoc.org
Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single reaction vessel to create complex products in a highly efficient and atom-economical manner. encyclopedia.pub Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly well-suited for generating libraries of amide and ester derivatives for drug discovery and other applications. acs.orgnih.gov
The Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. organic-chemistry.orgnih.gov By systematically varying each of the four components, vast libraries of structurally diverse molecules based on a central scaffold can be rapidly synthesized. beilstein-journals.org For example, a library of analogues of this compound could be generated by reacting variations of benzaldehyde, N-methylamine, phenylacetic acid, and phenyl isocyanide. The reaction is known for its high convergence and tolerance of a wide range of functional groups. academie-sciences.frmdpi.com
The Passerini three-component reaction (P-3CR) involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield α-acyloxy amides. nih.govresearchgate.net This reaction provides a different, yet equally diverse, set of amide-containing structures. It is a valuable tool for creating libraries of peptidomimetic compounds from simple starting materials. nih.govmdpi.com
Other MCRs, such as the Gewald reaction , can also be employed to create diverse heterocyclic analogues. The Gewald reaction condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur to produce polysubstituted 2-aminothiophenes, which are valuable scaffolds in medicinal chemistry. wikipedia.orgorganic-chemistry.orgnih.govarkat-usa.orgresearchgate.net The application of these MCRs allows for the exploration of a broad chemical space around the this compound core structure.
Stereoselective Synthesis and Enantiomeric Enrichment Techniques for this compound Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives is a critical area of research, driven by the fact that different enantiomers and diastereomers of a chiral molecule can exhibit distinct biological activities. americanpharmaceuticalreview.com The stereochemistry of these compounds can arise from chiral centers and, in certain sterically hindered derivatives, from axial chirality due to restricted rotation around the N-aryl bond (atropisomerism). nih.gov Methodologies for obtaining enantiomerically pure forms generally fall into two categories: stereoselective synthesis, which aims to create a specific stereoisomer directly, and enantiomeric enrichment, which involves the separation of a racemic mixture. wikipedia.org
Stereoselective Synthesis
Asymmetric synthesis is a proactive approach to obtaining enantiomerically pure compounds by guiding a reaction to favor the formation of one enantiomer over the other, thus avoiding the loss of 50% of the material inherent in simple resolution. wikipedia.org This can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. univpancasila.ac.idtcichemicals.com
In the context of N-aryl acetamides, stereoselectivity can be crucial in subsequent reactions. For instance, the Hartwig asymmetric oxindole (B195798) cyclization utilizes chiral catalysts to convert o-haloanilides into enantioenriched oxindoles. nih.gov The stereochemical outcome of such reactions can be influenced by the dynamic kinetic resolution of axially chiral anilide enolate intermediates. nih.gov Research on derivatives like N-(2-bromo-4,6-dimethylphenyl)-N-methyl-2-phenylpropanamide has shown that under the basic conditions required for these cyclizations, both the stereocenter and the chiral N-Ar axis can equilibrate through enolate formation, highlighting the dynamic nature of the stereochemistry during the synthesis. nih.gov
Enantiomeric Enrichment Techniques
Enantiomeric enrichment, also known as chiral resolution, refers to any process used to separate a racemic mixture into its constituent enantiomers. wikipedia.org
Crystallization of Diastereomeric Salts: This is a classic and widely used method for resolving racemic mixtures. wikipedia.org It involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. google.com Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org For amide compounds, this typically requires the presence of a suitable functional group, such as an amine or a carboxylic acid, that can form a salt with a chiral acid or base (e.g., tartaric acid or brucine). wikipedia.orggoogle.com After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org
Chiral Chromatography: This is a powerful and widely applicable technique for both analytical and preparative-scale separation of enantiomers. gcms.cz The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. sigmaaldrich.com High-performance liquid chromatography (HPLC) with a chiral column is a common approach. For example, the enantiomers of N-(2-Bromo-4,6-dimethylphenyl)-2-phenylacetamide, a precursor to an N-methylated derivative, were successfully resolved using preparative chiral HPLC on an (S,S)-Whelk-O1 column. nih.gov This technique allows for the direct separation of enantiomers without the need for chemical derivatization. gcms.cz
A study on N-(2-bromo-4,6-dimethylphenyl)-2-phenylpropanamide, a complex derivative of this compound featuring both a stereocenter and a chiral axis (atropisomerism), illustrates these separation principles. The diastereomers (syn and anti) were first separated by standard flash chromatography. Subsequently, each diastereomer was resolved into its individual enantiomers using preparative chiral HPLC. nih.gov
| Compound | Stereoisomers | Separation Method | Chiral Stationary Phase | Outcome |
|---|---|---|---|---|
| N-(2-Bromo-4,6-dimethylphenyl)-2-phenylpropanamide | syn and anti diastereomers | Flash Chromatography | N/A (Silica Gel) | Separation of diastereomers |
| Enantiomers of syn and anti diastereomers | Preparative Chiral HPLC | (S,S)-Whelk-O1 | Resolution into individual enantiomers (S,M-7, R,P-7, S,P-7, and R,M-7) | |
| (rac)-N-(2-Bromo-4,6-dimethylphenyl)-2-phenylacetamide | Enantiomers | Preparative Chiral HPLC | (S,S)-Whelk-O1 | Resolution into two enantiomers |
Structural Elucidation and Advanced Spectroscopic Characterization of N Methyl N,2 Diphenylacetamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation of N-methyl-N,2-diphenylacetamide Derivatives (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of this compound. While specific spectral data for this compound is not extensively detailed in foundational literature, analysis of related compounds allows for an accurate prediction of its spectral characteristics. lookchem.com The phosphorylation of N-methyl-N-phenylacetamide has been studied, indicating that the attack of PCl₅ occurs at the oxygen of the C=O group. mdpi.com
¹H NMR Spectroscopy is used to identify the chemical environment of protons within the molecule. For this compound, the spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, the methine proton (CH), and the N-methyl group. The aromatic protons would typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The methine proton, being adjacent to the carbonyl group and the phenyl rings, would likely resonate as a singlet or a multiplet at a downfield position. The N-methyl group protons would present as a singlet, with its chemical shift influenced by the electronic environment of the amide nitrogen.
¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound would be expected to show a signal for the carbonyl carbon (C=O) in the downfield region, typically around δ 170 ppm. The carbons of the two phenyl rings would produce a series of signals in the aromatic region (δ 125-145 ppm). Signals for the methine carbon and the N-methyl carbon would also be present at characteristic chemical shifts.
For comparative purposes, the NMR data for the related compound N,N-diphenylacetamide is presented below.
Table 1: ¹H and ¹³C NMR Data for Related Acetamide (B32628) Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
|---|---|---|---|
| N,N-diphenylacetamide | 2.09 (3H, s, CH₃), 7.10-7.50 (10H, m, aromatic CH) | Not explicitly provided in the search result, but expected to show signals for methyl, aromatic, and carbonyl carbons. | chemicalbook.com |
Infrared (IR) Spectroscopy for Functional Group Identification in this compound
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the key functional group is the tertiary amide. The IR spectrum of this compound would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which for amides typically appears in the region of 1680-1630 cm⁻¹.
Other expected absorption bands include those for the C-N stretching vibration of the amide, the aromatic C-H stretching vibrations above 3000 cm⁻¹, and the aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The presence of the N-methyl group would give rise to C-H stretching and bending vibrations.
The synthesis of 2-hydrazino-N,N-diphenylacetamide, a derivative, was confirmed using IR spectroscopy, which showed characteristic peaks for N-H stretching at 3242 cm⁻¹, NH₂ at 3139 cm⁻¹, aromatic C-H stretching at 3031 cm⁻¹, aliphatic C-H stretching at 2978 cm⁻¹, and C=O stretching at 1630 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for this compound and Related Compounds
| Functional Group | Expected Wavenumber (cm⁻¹) | Compound Context | Reference |
|---|---|---|---|
| Amide C=O Stretch | ~1650 | 2,2-diphenylacetamide (B1584570) | |
| N-H Stretch (Amine) | 3242 | 2-hydrazino-N,N-diphenylacetamide | |
| Aromatic C-H Stretch | >3000 | General for aromatic compounds |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis of this compound
Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. For this compound (also known as Nordiphenamid), the molecular weight is 225.28 g/mol . nist.gov The mass spectrum obtained through electron ionization (EI) provides valuable structural information.
The fragmentation of deprotonated N,2-diphenylacetamides has been studied, revealing characteristic fragment ions. These are proposed to be generated through an ion-neutral complex mechanism. The main fragment ions observed in collision-induced dissociation (CID) experiments include the benzyl (B1604629) anion, aniline (B41778) anion, phenyl-ethenone anion, and isocyanato-benzene anion, each bearing their respective substituent groups.
The NIST WebBook provides the mass spectrum of Nordiphenamid, which is presented in the table below.
Table 3: Mass Spectrometry Data for this compound (Nordiphenamid)
| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Putative Fragment Ion |
|---|---|---|
| 167 | 100 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |
| 165 | ~40 | [C₁₃H₉]⁺ |
| 77 | ~15 | [C₆H₅]⁺ (Phenyl cation) |
| 58 | ~10 | [CH₃NH=CH₂]⁺ |
Data is estimated from the graphical representation of the mass spectrum available in the NIST WebBook for Nordiphenamid. nist.govnist.gov
X-ray Crystallography for Precise Three-Dimensional Structure Determination of this compound and Its Co-crystals
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been reported in the searched literature, the structures of the parent compound, 2,2-diphenylacetamide, and its derivatives have been determined, providing valuable insights. iucr.org
For instance, 2,2-diphenylacetamide crystallizes in the monoclinic space group P2₁ with two molecules in the asymmetric unit. nih.gov The dihedral angles between the mean planes of the two benzene (B151609) rings are 84.6(7)° and 85.0(6)°. The crystal packing is dominated by N—H···O and C—H···O hydrogen bonds, which form zigzag chains. nih.gov The crystal structure of N,2-diphenylacetamide has also been reported to be in the Orthorhombic Pna21 space group.
The crystal structure of a human butyrylcholinesterase enzyme in complex with a derivative, N-[(2R)-3-[(cyclohexylmethyl)amino]-2-hydroxypropyl]-2,2-diphenylacetamide, has been solved with a resolution of 2.35 Å, demonstrating the utility of this scaffold in interacting with biological macromolecules. rcsb.org
Table 4: Crystallographic Data for 2,2-Diphenylacetamide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁ | nih.gov |
| a (Å) | 5.1687 (3) | nih.gov |
| b (Å) | 28.5511 (13) | nih.gov |
| c (Å) | 7.8006 (4) | nih.gov |
| β (°) | 98.152 (5) | nih.gov |
| V (ų) | 1139.52 (10) | nih.gov |
Chromatographic Techniques for Purity Assessment and Separation of this compound Derivatives (e.g., TLC, RPTLC)
Chromatographic techniques are fundamental for the separation, purification, and purity assessment of this compound and its derivatives.
Thin-Layer Chromatography (TLC) is commonly used to monitor the progress of synthesis reactions involving diphenylacetamides. evitachem.com For example, the synthesis of 2-chloro-N,N-diphenylacetamide, a precursor, is monitored by TLC. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a solvent or a mixture of solvents) allows for the separation of the product from reactants and byproducts based on their differential polarity.
Reversed-Phase Thin-Layer Chromatography (RPTLC) has been employed to study the chromatographic behavior and to determine the lipophilicity of diphenylacetamide derivatives. researchgate.net In these studies, C18-modified and cyano-modified stationary phases are used with mobile phases such as water-methanol and water-acetone mixtures. The retention parameters obtained from RPTLC can be correlated with the biological activity of the compounds, where the polarity of substituents significantly influences retention. researchgate.net
Column Chromatography is another essential technique for the purification of diphenylacetamide derivatives on a larger scale. Neutral alumina (B75360) is one of the stationary phases that has been used for the purification of these compounds.
Structure Activity Relationship Sar Investigations and Derivatization of N Methyl N,2 Diphenylacetamide
Rational Design Principles for Novel N-methyl-N,2-diphenylacetamide Analogues
The rational design of novel this compound analogues is guided by a combination of computational modeling and established SAR data. researchgate.net Key principles involve identifying the pharmacophoric elements within the molecule responsible for its biological effects and systematically modifying other parts of the structure to enhance desired properties. solubilityofthings.com
Computational approaches, such as quantitative structure-activity relationship (QSAR) studies, help to correlate the physicochemical properties of derivatives with their biological activities. researchgate.net For instance, density functional theory (DFT) calculations can be used to understand the electronic properties, such as the HOMO-LUMO gap, which can influence the molecule's reactivity and interactions with biological targets. The near-orthogonal arrangement of the two phenyl rings in the diphenylacetamide core, with a dihedral angle of approximately 85°, is a significant structural feature that reduces conjugation with the amide group and impacts reactivity. researchgate.net
The design of new analogues often focuses on several key areas:
Target Interaction: Modifications are designed to improve binding affinity and selectivity for specific biological targets, such as enzymes or receptors. solubilityofthings.com
Physicochemical Properties: Alterations are made to modulate properties like lipophilicity, solubility, and metabolic stability. researchgate.net
Pharmacokinetic Profile: The design aims to improve absorption, distribution, metabolism, and excretion (ADME) properties. csic.es
A common strategy involves the use of bioisosteric replacements, where functional groups are swapped with others that have similar steric and electronic properties, to fine-tune the molecule's activity and properties.
Systematic Structural Modifications of the this compound Framework
Systematic modifications of the this compound scaffold have been extensively explored to elucidate SAR and develop new compounds with enhanced activity. These modifications typically target three main regions of the molecule: the amide nitrogen atom, the aromatic rings, and the acetamide (B32628) linker.
The substituent on the amide nitrogen atom plays a critical role in the biological activity of this compound analogues.
N-Methyl Group: The presence of the N-methyl group is often important for activity. For example, in the context of certain biological targets, the N,N-dimethyl analogues show different activity profiles compared to the N-methyl derivatives. The N-methyl group in N-methyl-2,2-diphenylacetamide is a key structural feature. nist.gov
Replacement of Methyl Group: Replacing the methyl group with other substituents can significantly alter the compound's properties. For instance, N-alkoxy substitution at the amide nitrogen can lead to a decrease in amide resonance and may induce specific chemical reactions. mdpi.com
Influence on Basicity: The nature of the substituent on the amide nitrogen can influence the basicity (pKa value) of the molecule, which can affect its interaction with biological targets and its pharmacokinetic properties. rsc.org Studies on related N2-phenylacetamidines have shown that substitutions at the amino nitrogen atom correlate with the pKa values. rsc.org
The following table summarizes the impact of various substitutions on the amide nitrogen:
| Substitution | Effect on Properties | Reference(s) |
| N-Methyl | Often crucial for biological activity. | nist.gov |
| N,N-Dimethyl | Can alter activity profile compared to N-methyl. | |
| N-Alkoxy | Decreases amide resonance. | mdpi.com |
| Varied N-Substituents | Influences basicity (pKa). | rsc.org |
Modifications to the two phenyl rings of the diphenylacetamide core have a profound impact on the molecule's activity, primarily through electronic and steric effects. nih.gov
Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aromatic rings can modulate the electron density of the ring and influence its interaction with biological targets. libretexts.orgmsu.edu For example, EDGs can increase the nucleophilicity of the aromatic ring, potentially enhancing its binding to electron-deficient pockets in a receptor. msu.edu Conversely, EWGs decrease the ring's electron density. libretexts.org
Steric Effects: The size and position of substituents on the phenyl rings can create steric hindrance, which may either enhance or diminish binding to a target site. Bulky substituents can force a conformational change in the molecule or the target, leading to altered activity. nih.gov
Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. Different positional isomers can exhibit vastly different biological activities due to the specific orientation of the substituent relative to the rest of the molecule and its target.
The following table provides examples of aromatic ring substitutions and their observed impact:
| Substitution | Ring Position | Electronic/Steric Impact | Reference(s) |
| Chloro | Varies | Electron-withdrawing, can introduce reactivity. | |
| Methoxy | Varies | Electron-donating. | nih.gov |
| Naphthyl | - | Bulky aromatic group, can increase size. | nih.gov |
| Dichloro | 3,4-positions | Electron-withdrawing. | sphinxsai.com |
The acetamide linker connecting the diphenylmethyl group and the N-methyl moiety is another key area for structural modification.
Chain Length: Altering the length of the acetamide linker can change the distance between the key pharmacophoric groups, which can significantly impact binding affinity. nih.gov
Introduction of Rigidity: Introducing conformational constraints, such as double bonds or cyclic structures, into the linker can lock the molecule into a more active conformation and improve selectivity.
Replacement of the Amide Bond: The amide bond itself can be replaced with other functional groups, such as a reverse amide, an ether, or a urea (B33335) linker, to create analogues with different chemical properties and metabolic stabilities. nih.gov For example, replacing the amide with a hydrazide linker has been explored. csic.es
Alpha-Substitution: Introducing substituents at the alpha-carbon (the carbon bearing the two phenyl rings) can also influence activity. For example, the introduction of a hydroxyl group at this position, as in 2-hydroxy-N-methyl-N,2-diphenylacetamide, creates a new chiral center and can alter the molecule's interactions. rsc.org
The table below illustrates various modifications to the acetamide linker:
| Modification | Description | Reference(s) |
| Hydrazide Linker | Replacement of the amide with a hydrazide. | csic.es |
| Reverse Amide Linker | Reversal of the amide bond orientation. | nih.gov |
| Ether Linker | Replacement of the amide with an ether. | nih.gov |
| Urea Linker | Replacement of the amide with a urea. | nih.gov |
| Alpha-Hydroxylation | Addition of a hydroxyl group to the alpha-carbon. | rsc.org |
Exploration of Combinatorial Chemistry for Generating this compound Derivative Libraries
Combinatorial chemistry has emerged as a powerful tool for rapidly generating large libraries of this compound derivatives for high-throughput screening. nih.govijpsonline.com This approach allows for the systematic exploration of a wide range of structural modifications, accelerating the discovery of new lead compounds. muni.cznih.gov
The core principle of combinatorial chemistry involves the use of a common scaffold, in this case, the this compound framework, and reacting it with a diverse set of building blocks to create a library of related compounds. pressbooks.pub Solid-phase synthesis is often employed, where the starting material is attached to an insoluble resin, allowing for easy purification after each reaction step. ijpsonline.communi.cz
A typical combinatorial approach for generating a library of this compound analogues might involve:
Scaffold Synthesis: Synthesis of a suitable N-methyl-2,2-diphenylacetic acid or a related precursor.
Amide Formation: Coupling of the carboxylic acid with a library of different primary or secondary amines to introduce diversity at the amide nitrogen.
Aromatic Ring Functionalization: Using a variety of substituted phenylacetic acids to introduce diversity in the aromatic rings.
This "libraries from libraries" approach allows for the creation of an expansive and structurally varied set of compounds for biological evaluation. nih.gov The subsequent high-throughput screening of these libraries can efficiently identify hits with desired biological activities, which can then be further optimized through more focused medicinal chemistry efforts. ijpsonline.com
Mechanistic Investigations and Reaction Pathways Involving N Methyl N,2 Diphenylacetamide
Fragmentation Mechanisms of Deprotonated N,2-diphenylacetamide Derivatives in Electrospray Ionization Tandem Mass Spectrometry
The fragmentation of deprotonated N,2-diphenylacetamide derivatives under electrospray ionization (ESI) tandem mass spectrometry conditions presents complex and intriguing pathways. Studies on related N,2-diphenylacetamides reveal that upon collision-induced dissociation (CID), these deprotonated molecules, which are even-electron ions, can lead to the formation of radical anions, a phenomenon that seemingly contradicts the "even-electron rule". sioc-journal.cnresearchgate.netresearchgate.net This rule generally posits that even-electron ions will fragment into even-electron product ions and neutral molecules. researchgate.net
For a series of deprotonated N,2-diphenylacetamide derivatives, a notable fragmentation pathway involves the formation of a radical anion, particularly when a nitro group is present on the N-phenyl ring. sioc-journal.cn Although a specific study on N-methyl-N,2-diphenylacetamide was not detailed, the general mechanism proposed for its parent compound, N,2-diphenylacetamide, offers significant insights. The fragmentation of deprotonated N,2-diphenylacetamides primarily yields four types of ions: the benzyl (B1604629) anion, the aniline (B41778) anion, the phenyl-ethenone anion, and the isocyanato-benzene anion. nih.gov
A key mechanistic proposal involves an initial heterolytic cleavage of the benzylic CH₂—CO bond, forming an intermediate ion/neutral complex. sioc-journal.cn For instance, in a derivative with a nitro group on the N-phenyl ring, this complex would consist of a benzyl anion and 4-nitrophenyl isocyanate. sioc-journal.cn Subsequently, a single electron transfer (SET) can occur within this complex, from the benzyl anion to the 4-nitrophenyl isocyanate, to produce a benzyl radical and the 4-nitrophenyl isocyanate radical anion. sioc-journal.cn This SET step is thermodynamically favorable when the electron affinity of the phenyl isocyanate moiety is higher than that of the benzyl radical. sioc-journal.cn Theoretical calculations using Density Functional Theory (DFT) support this mechanism, indicating that the activation energy for this heterolytic cleavage is lower than for a simple homolytic cleavage. sioc-journal.cnnih.gov
The generation of the benzyl anion and the aniline anion can also occur through direct decomposition pathways. nih.gov The formation of the phenyl-ethenone anion and the isocyanato-benzene anion is proposed to occur via proton transfer within an ion-neutral complex, with the relative intensities of these competitive product ions being influenced by the substituents on the aromatic rings. nih.gov
Table 1: Proposed Fragmentation Pathways of Deprotonated N,2-Diphenylacetamide Derivatives
| Precursor Ion | Key Intermediate | Major Fragment Ions | Proposed Mechanism |
| Deprotonated N,2-diphenylacetamide | [Benzyl anion / Phenyl isocyanate] complex | Benzyl anion, Aniline anion, Phenyl-ethenone anion, Isocyanato-benzene anion | Heterolytic cleavage, Single Electron Transfer (SET), Proton Transfer |
This table is a generalized representation based on studies of related derivatives.
Detailed Reaction Mechanisms of this compound Synthesis and Subsequent Transformations
The synthesis of this compound can be achieved through several established methods for amide formation. A primary route is the nucleophilic acyl substitution reaction between a derivative of 2-phenylacetic acid and N-methylaniline.
One common approach involves the activation of 2-phenylacetic acid to form a more reactive species, such as an acyl chloride (2-phenylacetyl chloride). This acyl chloride then readily reacts with N-methylaniline. The mechanism proceeds via nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. Subsequent elimination of the chloride ion and a proton from the nitrogen atom yields the final this compound product. A base, such as triethylamine (B128534) or potassium carbonate, is often added to neutralize the hydrochloric acid byproduct.
Alternatively, direct amidation can be performed by reacting 2-phenylacetic acid with N-methylaniline in the presence of a coupling agent. These reagents activate the carboxylic acid, facilitating the nucleophilic attack by the amine under milder conditions.
A specific synthesis of a related compound, 2-bromo-N-methyl-N,2-diphenylacetamide, has been reported involving the reaction of bromo-phenyl acetic acid with N-methylaniline in the presence of chloro-N-methyl pyridinium (B92312) iodide and triethylamine. whiterose.ac.uk This highlights a practical method for forming the amide bond in this class of molecules.
Subsequent transformations of this compound are characteristic of tertiary amides. These include:
Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved to yield 2-phenylacetic acid and N-methylaniline.
Reduction: Strong reducing agents like lithium aluminum hydride can reduce the amide carbonyl group to a methylene (B1212753) group, yielding the corresponding tertiary amine.
Reactions involving the α-carbon: The methylene group adjacent to the carbonyl can be deprotonated by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions. For example, a related ketoamide, N-methyl-2-oxo-N,2-diphenylacetamide, was investigated in a cascade reaction with cyclopentenone, although the reaction did not proceed under the tested conditions, suggesting the importance of the amide N-H proton in that specific transformation. nih.gov
Table 2: General Synthesis and Transformation Reactions
| Reaction Type | Reactants | Key Features of Mechanism | Product(s) |
| Synthesis | 2-Phenylacetyl chloride, N-methylaniline | Nucleophilic acyl substitution | This compound |
| Synthesis | 2-Phenylacetic acid, N-methylaniline, Coupling agent | Carboxylic acid activation | This compound |
| Transformation | This compound, H₃O⁺/H₂O or OH⁻/H₂O | Hydrolysis | 2-Phenylacetic acid, N-methylaniline |
| Transformation | This compound, LiAlH₄ | Reduction | N,N-dimethyl-2-phenylethanamine |
Analysis of Intermolecular and Intramolecular Interactions within this compound Systems
The three-dimensional structure and interactions of this compound are governed by a combination of steric and electronic effects. As a tertiary amide, it lacks the N-H bond necessary for acting as a hydrogen bond donor, which is a significant interaction in primary and secondary amides. nih.gov However, the carbonyl oxygen can act as a hydrogen bond acceptor.
Intramolecular Interactions: The conformation of this compound is largely dictated by the rotation around its single bonds. The presence of two bulky phenyl groups and a methyl group on the nitrogen atom introduces significant steric hindrance. libretexts.org This steric crowding influences the dihedral angles between the phenyl rings and the amide plane, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions. libretexts.org Computational studies on related, more complex N,N-dialkyl substituted amides have shown that the molecule exists as an equilibrium of several conformers. mdpi.comnih.gov These conformers are stabilized by various weak intramolecular hydrogen contacts, such as those involving the carbonyl oxygen and hydrogen atoms on the phenyl rings or the methyl group. mdpi.comnih.gov The planarity of the amide fragment itself is a key structural feature. mdpi.com
Intermolecular Interactions: In the solid state, molecules of this compound would primarily interact through dipole-dipole forces and van der Waals interactions. The amide group possesses a significant dipole moment, leading to strong dipole-dipole interactions between molecules. In the crystal lattice of the related N,2-diphenylacetamide, N-H···O and C-H···O hydrogen bonds are dominant, forming zigzag chains. nih.goviucr.orgresearchgate.net While this compound cannot form N-H···O bonds, C-H···O interactions between the phenyl or methyl C-H groups and the carbonyl oxygen of a neighboring molecule are expected.
Table 3: Summary of Molecular Interactions
| Interaction Type | Description | Key Structural Elements Involved |
| Intramolecular | Steric hindrance influencing molecular conformation. | Phenyl groups, methyl group, amide plane. |
| Intramolecular | Weak C-H···O hydrogen contacts stabilizing conformers. | Carbonyl oxygen, phenyl and methyl C-H groups. |
| Intermolecular | Dipole-dipole interactions. | Polar amide group (C=O). |
| Intermolecular | C-H···O hydrogen bonds. | Phenyl/methyl C-H groups and carbonyl oxygen. |
| Intermolecular | C-H···π interactions. | C-H bonds and phenyl rings. |
| Intermolecular | van der Waals forces. | Entire molecule. |
Computational and Theoretical Studies of N Methyl N,2 Diphenylacetamide
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry of N-methyl-N,2-diphenylacetamide
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure and molecular geometry of this compound. uol.dearxiv.orgarxiv.orgethz.ch These computational approaches allow for the optimization of the molecule's geometry to its lowest energy state and provide insights into its fundamental properties.
Studies on related acetamide (B32628) derivatives have utilized methods like the B3LYP functional with various basis sets (e.g., 6-31G+(2d,p) and 6-311G+(2d,p)) to determine optimized geometrical parameters, including bond lengths and angles. zenodo.org These calculations often show good agreement with experimental data, such as that obtained from X-ray crystallography, with the exception of bond lengths involving hydrogen atoms, which can be more accurately determined computationally. zenodo.org The use of advanced computational methods, such as applying Becke's three-parameter Lee-Yang-Parr (B3LYP) approximation within DFT, has been shown to improve the accuracy of the calculated data. zenodo.org
HOMO-LUMO Energy Gap Analysis and Electronic Properties
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. researchgate.netwuxibiology.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical stability and reactivity. researchgate.netwuxibiology.com
| Compound | Basis Set | HOMO-LUMO Energy Gap (eV) |
| N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide | B3LYP/6-31G+(2d,p) | 4.455866117 |
| N-[(2,6-Diethylphenyl)carbamothioyl]-2,2-diphenylacetamide | B3LYP/6-311G+(2d,p) | 4.453689205 |
| N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide | B3LYP/6-31G+(2d,p) | 4.297495791 |
| N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide | B3LYP/6-311G+(2d,p) | 4.311373603 |
| 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide | B3LYP/6-31G+(2d,p) | 4.313550514 |
| 2,2-Diphenyl-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}acetamide | B3LYP/6-311G+(2d,p) | 4.315727426 |
Table 1: HOMO-LUMO energy gaps for N,2-diphenylacetamide derivatives calculated using DFT. zenodo.org
Prediction of Vibrational Frequencies and Spectroscopic Signatures
Computational methods are also instrumental in predicting the vibrational frequencies of molecules, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. ias.ac.innih.govnist.gov Theoretical calculations of vibrational spectra for N-methyl acetamide and its derivatives have been performed to understand the changes in vibrational frequencies upon alterations in the molecular structure or environment. ias.ac.in
For N-carbamothioyl-2,2-diphenylacetamide derivatives, DFT calculations at the B3LYP/6-31G+(2d,p) and B3LYP/6-311G+(2d,p) levels have been used to compute harmonic vibrational frequencies. zenodo.org The calculated frequencies often show a high correlation with experimental data, with correlation values of 0.998 and 0.999 being reported. zenodo.org This high level of agreement allows for the confident assignment of experimentally observed spectral bands to specific molecular vibrations. researchgate.net For instance, studies on N-(3,4-diflurophenyl)-2,2-diphenylacetamide have utilized these methods to analyze the fundamental vibrational transitions observed in FTIR and FT-Raman spectra. researchgate.net
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretch | ~3300 | Varies with calculation method |
| C=O Stretch | ~1650 | Varies with calculation method |
| C-N Stretch | ~1300 | Varies with calculation method |
Table 2: A general representation of key vibrational frequencies for acetamide-type molecules. Specific values for this compound require dedicated computational studies.
Molecular Docking Simulations for Ligand-Receptor Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). orientjchem.orgnih.gov This method is crucial for understanding the potential biological activity of a compound by simulating its interaction with a specific biological target. orientjchem.orgnih.govresearchgate.net
For derivatives of N,2-diphenylacetamide, molecular docking studies have been performed to investigate their binding modes and affinities with various enzymes. For example, derivatives of 2-chloro-N,N-diphenylacetamide have been docked into the active sites of cyclooxygenase (COX) enzymes to evaluate their potential as analgesic agents. orientjchem.org Similarly, a derivative identified as N-[1-(diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide was studied for its interaction with the COX-2 enzyme, showing a favorable binding energy. nih.govresearchgate.net The results of these simulations, often expressed as a docking score or binding energy, provide insights into the stability of the ligand-receptor complex and can guide the design of more potent derivatives. orientjchem.orgukaazpublications.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
While specific QSAR studies focusing solely on this compound derivatives are not extensively documented in the provided context, the principles of QSAR are widely applied to similar classes of compounds. For instance, QSAR models for other acetamide derivatives have been developed to predict properties like anticonvulsant activity. These models often incorporate descriptors related to molecular mass, lipophilicity, and electronic properties to build a predictive relationship. researchgate.net The development of a robust QSAR model for this compound derivatives would involve synthesizing a series of analogues, evaluating their biological activity, calculating a range of molecular descriptors, and then using statistical methods to create and validate a predictive model. researchgate.netnih.gov
Cheminformatics and Computational Bioactivity Parameter Analysis of this compound Analogues
Cheminformatics involves the use of computational tools to analyze and organize chemical data, including the prediction of bioactivity and physicochemical properties. ukaazpublications.com For analogues of this compound, cheminformatics tools can be used to predict various parameters that are important for drug-likeness and potential biological activity.
Exploration of Biological Activity and Mechanistic Insights of N Methyl N,2 Diphenylacetamide Derivatives Non Clinical Focus
In Vitro Antimicrobial Activities (Antibacterial, Antifungal) and Underlying Cellular Mechanisms
The diphenylacetamide scaffold has been a fruitful starting point for the development of novel antimicrobial agents. Researchers have synthesized and tested numerous derivatives, revealing significant activity against a range of bacterial and fungal pathogens.
A notable study involved the synthesis of 2-hydrazinyl-N,N-diphenylacetamide from the chloroacetylation of diphenylamine (B1679370) (DPA). nih.govnih.gov This intermediate was then reacted with various aromatic aldehydes to produce an array of Schiff bases. advancechemjournal.com Several of these final compounds demonstrated potent antibacterial and antifungal effects in cup-plate method assays. nih.govnih.gov Specifically, compounds designated as A1 (2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide), A5 (2-(2-(3-methylbenzylidene)hydrazinyl)-N,N-diphenylacetamide), and A7 (2-(2-(2-nitrobenzylidine)hydrazinyl)-N,N-diphenyl-acetamide) showed significant antimicrobial and antifungal activity. nih.govresearchgate.net Another derivative, 2-(4-(1-(4-chloro-2-nitrophenylimino)methylphenoxy)-N,N-diphenyl acetamide (B32628) (3d), exhibited strong inhibition against E. coli and B. subtilis. advancechemjournal.com The activity is thought to be influenced by substitutions on the aromatic ring, suggesting that the electronic properties of these groups are key to their biological function. advancechemjournal.com
Thiourea (B124793) derivatives incorporating the diphenylacetamide structure have also been investigated. ontosight.ai Compounds such as N-[(2-methyl-4-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide are of interest for their potential antimicrobial properties, attributed to the unique combination of the thiourea backbone, a nitro group, and the diphenylacetyl group. ontosight.ai
Furthermore, research into 2-hydroxy-N-(4-oxo-2-substitutedphenyl-1,3-thiazolidin-3-yl)-2,2-diphenylacetamides has identified compounds with potent antimycobacterial activity. jrespharm.com These derivatives were screened against Mycobacterium tuberculosis strain H37Rv, with several showing 95-99% inhibition at a concentration of 6.25 µg/mL. researchgate.net Molecular modeling studies suggest that the mechanism of action for some of these compounds may involve the inhibition of MtInhA, a critical enzyme in mycobacterial cell wall synthesis. researchgate.net
Table 1: In Vitro Antimicrobial Activity of N-methyl-N,2-diphenylacetamide Derivatives
| Compound/Derivative Class | Test Organism(s) | Observed Activity | Potential Mechanism | Source(s) |
|---|---|---|---|---|
| 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A1) | Bacteria & Fungi | Significant antimicrobial & antifungal activity | Not specified | nih.govnih.govresearchgate.net |
| 2-(2-(3-methylbenzylidene) hydrazinyl)-N,N-diphenyl-acetamide (A5) | Bacteria & Fungi | Significant antimicrobial & antifungal activity | Not specified | nih.govnih.govresearchgate.net |
| 2-(2-(2-nitrobenzylidine) hydrazinyl)-N,N-diphenyl-acetamide (A7) | Bacteria & Fungi | Significant antimicrobial & antifungal activity | Not specified | nih.govnih.govresearchgate.net |
| 2-(4-(1-(4-chloro-2-nitrophenylimino)methylphenoxy)-N,N-diphenyl acetamide (3d) | E. coli, B. subtilis | Maximum zone of inhibition of 19mm and 17mm, respectively | Selectivity attributed to 4-chloro and 2-nitro group substitutions | advancechemjournal.com |
| 2-Hydroxy-N-(4-oxo-2-substitutedphenyl-1,3-thiazolidin-3-yl)-2,2-diphenylacetamides | Mycobacterium tuberculosis H37Rv | 95-99% inhibition at 6.25 µg/mL for several lead compounds | Possible inhibition of MtInhA enzyme | researchgate.net |
| Thiourea Derivatives | Bacteria & Fungi | Potential antimicrobial properties | Attributed to thiourea backbone and nitro group | ontosight.ai |
Anti-inflammatory and Analgesic Properties in In Vitro and Animal Models, and Related Mechanistic Pathways
Derivatives of diphenylacetamide have shown promise as anti-inflammatory and analgesic agents in preclinical studies. The structural features of these compounds allow for interaction with biological pathways involved in pain and inflammation.
Thiourea derivatives containing a diphenylacetamide moiety are noted for their potential anti-inflammatory properties. ontosight.ai Similarly, tetrazole derivatives, such as N-(2-methyltetrazol-5-yl)-2,2-diphenylacetamide, are recognized for their potential anti-inflammatory and analgesic activities, which are common for compounds containing the tetrazole ring and diphenylacetamide structures. ontosight.ai
Research focused on 2-chloro-N,N-diphenylacetamide derivatives has explored their analgesic activity using the hot plate model in vivo. orientjchem.org The study aimed to synthesize and evaluate these novel compounds, with molecular docking studies performed on cyclo-oxygenase (COX-1 and COX-2) enzymes to investigate the potential mechanism. orientjchem.org This suggests that the analgesic effects of some derivatives may be mediated through the inhibition of these key inflammatory enzymes.
Anticonvulsant Activity Studies in Animal Models and Associated Biological Mechanisms
A significant body of research has been dedicated to evaluating diphenylacetamide derivatives as potential anticonvulsant agents. These studies typically employ animal models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests to screen for efficacy.
One study detailed the design and synthesis of 2-substituted amino-N,N-diphenylacetamides. researchgate.net These compounds were screened for anticonvulsant activity in Swiss albino mice, with some demonstrating greater potency than standard drugs. researchgate.net The MES model is considered predictive of efficacy against generalized tonic-clonic seizures. nih.gov
Another research effort focused on hybrid molecules combining a pyrrolidine-2,5-dione core with a 2-phenylacetamide (B93265) structure. nih.gov This approach yielded compounds with broad-spectrum anticonvulsant activity in both the MES and the psychomotor 6 Hz seizure models. nih.gov The most promising compound from this series was also effective in animal models of tonic and neuropathic pain. nih.gov Mechanistic studies pointed towards the inhibition of Cav1.2 (L-type) calcium channels as a plausible mode of action. nih.gov
Further studies have shown that N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives possess anticonvulsant properties. nih.gov The mechanism of action for antiepileptic drugs is often complex, but research on a quinazoline-acetamide derivative suggests that its anticonvulsant effects may involve GABAergic, glycinergic, and adenosinergic pathways, as it was effective in seizure models induced by picrotoxin, strychnine, and caffeine, respectively. csfarmacie.cz In silico docking studies supported these findings, showing interactions with GABA, glycine, and adenosine (B11128) receptors. csfarmacie.cz
Table 2: Anticonvulsant Activity of this compound Derivatives in Animal Models
| Derivative Class | Animal Model(s) | Key Findings | Proposed Mechanism(s) | Source(s) |
|---|---|---|---|---|
| 2-Substituted amino-N,N-diphenylacetamides | MES, scPTZ (mice) | Some compounds more potent than standard drugs. | Not specified | researchgate.net |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)Acetamides (hybrid molecules) | MES, 6 Hz seizure (mice) | Broad-spectrum activity; favorable safety profile for lead compound. | Inhibition of L-type (Cav1.2) calcium currents. | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | MES (mice) | Showed protection in MES seizures. | Not specified | nih.gov |
| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Pentylenetetrazole, Picrotoxin, Strychnine, Caffeine induced seizures (mice) | Pronounced anticonvulsant effect. | GABAergic, Glycinergic, and Adenosinergic pathways. | csfarmacie.cz |
Antipsychotic Activity Evaluations in Animal Models and Investigations into Receptor Interactions
The diphenylacetamide scaffold has also been explored for the development of atypical antipsychotic agents. A series of 2-[4-(aryl substituted) piperazin-1-yl] N,N-diphenylacetamides were synthesized and evaluated for antipsychotic-like activity in mouse models, including apomorphine-induced climbing and 5-hydroxytryptophan (B29612) (5-HTP)-induced head twitches. researchgate.net These models are predictive of antipsychotic efficacy. researchgate.net
The underlying mechanism for antipsychotic drugs is often linked to their interaction with dopamine (B1211576) and serotonin (B10506) receptors. tau.ac.il Atypical antipsychotics are frequently characterized by a mixed antagonism of dopamine D2 and serotonin 5-HT2A receptors. tau.ac.il The glutamatergic system, particularly the NMDA receptor, is also a key target in schizophrenia research. mdpi.com The NMDA receptor hypofunction hypothesis is based on observations that NMDA antagonists like phencyclidine (PCP) can induce symptoms resembling schizophrenia in healthy individuals. mdpi.comiu.edu
Studies on the antipsychotic-like effects of compounds in animal models often involve testing their ability to counteract the behavioral effects of NMDA antagonists. nih.gov The interaction between mGlu₂ (metabotropic glutamate) and 5-HT₂A receptors has been shown to be crucial for the antipsychotic-like effects of certain compounds. nih.gov The diphenylacetamide derivatives designed for this purpose aim to modulate these complex neurotransmitter systems to achieve a therapeutic effect with a lower incidence of side effects compared to typical antipsychotics. researchgate.net
Phytotoxicity and Environmental Degradation Pathways of this compound-Related Compounds
The compound N,N-dimethyl-2,2-diphenylacetamide, known as diphenamid (B1670725), is a well-studied herbicide, and its primary metabolite is N-methyl-2,2-diphenylacetamide (MDA). cambridge.org Diphenamid functions by inhibiting the root and shoot development of susceptible plant species. Its uptake and translocation vary among different plants. cambridge.org
In plants, diphenamid is metabolized via N-demethylation to form MDA. cambridge.orgguidechem.com Further metabolism involves the formation of glucoside conjugates, which is a detoxification process within the plant. For example, in tomato plants, a key metabolite is the β-gentiobioside of N-hydroxymethyl-N-methyl-2,2-diphenylacetamide. cambridge.org
In the environment, diphenamid shows relative stability in sunlight. echemi.comnih.gov However, it can be photolysed in aqueous solutions by ultraviolet irradiation, yielding mostly N-methyl-2,2-diphenylacetamide. echemi.comnih.gov In soil, diphenamid's persistence is typically 3 to 6 months under warm, moist conditions, with degradation leading to desmethyldiphenamid (MDA) and a subsequent bidemethylated product. guidechem.comechemi.com Due to its properties, diphenamid has been noted to have a potential for leaching into groundwater. guidechem.com
Other Investigated Biological Activities in Preclinical Research (e.g., Anticancer, Antiviral, Anthelmintic mechanisms)
The versatility of the diphenylacetamide structure has led to its investigation in other areas of preclinical research, including oncology and virology.
Anticancer Activity: Several diphenylacetamide derivatives have demonstrated potential as anticancer agents. Benzilic acid-based 2-aryl-1,3-thiazolidin-4-ones, derived from a 2-hydroxy-2,2-diphenylacetamide (B1266242) scaffold, were evaluated against a panel of human cancer cell lines. jrespharm.com One compound exhibited significant growth inhibition (84.19%) against a leukemia cell line (MOLT-4), while another showed remarkable inhibition (72.11%) against a CNS cancer cell line (SF-295). jrespharm.com Thiourea derivatives of diphenylacetamide and compounds from the pyrido[1,2-a]pyrimidine (B8458354) class are also being explored for their anticancer potential. ontosight.aismolecule.com
Antiviral Activity: Research has identified diphenylacetamide derivatives with activity against various viruses. N-(1-adamantyl)-2,2-diphenylacetamide was found to be an effective inhibitor of the smallpox virus in vitro. nih.gov Other studies have focused on phenylacetohydrazide derivatives as potential entry inhibitors for the Ebola virus, synthesizing related N,N-diphenylacetamide compounds to explore structure-activity relationships. csic.es
Anthelmintic Activity: While direct studies on this compound are sparse in this area, related diphenylamine derivatives have been shown to possess anthelmintic activity, highlighting the potential of this broader chemical class. researchgate.net
Potential Applications and Broader Research Relevance of N Methyl N,2 Diphenylacetamide
N-methyl-N,2-diphenylacetamide as a Versatile Synthetic Building Block in Organic Chemistry
This compound serves as a valuable intermediate and building block in organic synthesis. Its structure allows for various chemical transformations, making it a useful precursor for more complex molecules. The synthesis of this compound itself can be achieved by reacting N-methylaniline with benzoyl chloride in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. scholaris.ca
The reactivity of the amide group and the adjacent methylene (B1212753) bridge lends the compound to further functionalization. For instance, research into the phosphorylation of related acetamides demonstrates how these structures can be chemically modified. The phosphorylation of N-methyl-N-phenyl- and N,N-diphenylacetamides with phosphorus pentachloride (PCl₅) leads to the formation of complex organophosphorus salts. mdpi.com In one case, the reaction yields a product with a doublet signal in its ³¹P NMR spectrum at 71.4 ppm, characteristic of a trichlorophosphonium cation (PCl₃+), alongside a signal for the hexachlorophosphate anion (PCl₆⁻). mdpi.com Such studies underscore the potential of the this compound scaffold to be incorporated into more elaborate chemical structures, serving as a foundational component for creating a variety of organic compounds.
Role in the Development of Next-Generation Agrochemicals (e.g., Herbicides)
While direct application of this compound as an agrochemical is not extensively documented, its structural isomer, N-methyl-2,2-diphenylacetamide , plays a significant role in the context of herbicides. This isomer is a primary metabolite of the commercial herbicide Diphenamid (B1670725) (N,N-dimethyl-2,2-diphenylacetamide). echemi.comcambridge.orgnih.gov
Diphenamid undergoes demethylation in both plant and soil systems. Studies have shown that common soil fungi, such as Trichoderma viride and Aspergillus candidus, metabolize Diphenamid into N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide (B1584570). cambridge.orgnih.gov Similarly, soybean cell suspensions have been observed to convert Diphenamid into several products, including N-methyl-2,2-diphenylacetamide. researchgate.net
The key finding in this research is that the phytotoxicity of Diphenamid may not stem from the parent molecule itself but from its metabolites. cambridge.org Research has suggested that N-methyl-2,2-diphenylacetamide is a potent phytotoxic agent, with some studies indicating it is more toxic to certain seedlings than Diphenamid itself. nih.gov However, other research has concluded that as demethylation progresses, the phytotoxicity decreases, suggesting the demethylated analogs are less active than the parent compound. cambridge.org This area of research highlights the importance of understanding metabolic pathways of agrochemicals and points to the potential of N-methyl-amide structures in the design of future herbicides.
Table 1: Research Findings on Diphenamid and its Metabolites
| Compound | Role | Research Context | Finding | Citations |
| Diphenamid | Parent Herbicide | Metabolism in soil fungi and plants | Metabolized into N-methyl-2,2-diphenylacetamide and 2,2-diphenylacetamide. | cambridge.orgnih.govresearchgate.net |
| N-methyl-2,2-diphenylacetamide | Metabolite | Phytotoxicity studies | Identified as a phytotoxic metabolite of Diphenamid; its activity relative to the parent compound is a subject of research. | cambridge.orgnih.govresearchgate.net |
| 2,2-diphenylacetamide | Metabolite | Phytotoxicity studies | A further demethylated product of Diphenamid, generally found to be less phytotoxic. | cambridge.orgresearchgate.net |
Contribution to Materials Science and the Design of Functional Materials
The direct contribution of this compound to materials science is an emerging area. However, the broader class of diphenylacetamide derivatives is being explored for the development of functional materials. The structural rigidity and potential for intermolecular interactions (like hydrogen bonding and pi-stacking from the phenyl rings) make the diphenylacetamide core a candidate for creating materials with specific properties.
For example, more complex molecules incorporating the diphenylacetamide moiety are investigated for applications in materials science.
N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2,2-diphenylacetamide is noted for its potential in developing new materials with specific properties, in addition to its use as a building block in chemical research. smolecule.com
N-({[2,2'-bifuran]-5-yl}methyl)-2,2-diphenylacetamide is another derivative whose bifuran component suggests potential for advancements in organic electronics or photovoltaic materials. smolecule.com
Emerging Applications in Chemical Sensors or Diagnostic Technologies
Research into the application of this compound in chemical sensors or diagnostic technologies is not yet prominent. However, related and more complex diphenylacetamide structures have been successfully employed as key components in sensor design. These instances demonstrate the utility of the diphenylacetamide framework in creating molecules capable of selective ion recognition.
A notable example is the use of 2-(diphenylphosphorothioyl)-N′,N′-diphenylacetamide as a neutral carrier (ionophore) in a poly (vinyl chloride) (PVC) matrix membrane sensor. researchgate.net This sensor was developed for the highly selective and sensitive detection of Thorium (Th⁴⁺) ions. The sensor exhibited excellent performance, with a wide concentration range and a low detection limit, and was successfully used as an indicator electrode in potentiometric titrations. researchgate.net
Furthermore, other complex derivatives such as N-(2-(1-Methylpiperidin-1-ium-1-yl)ethyl)-2,2-diphenylacetamide bromide are being investigated for their potential bioactivity, which could lead to applications in biosensors or as reagents in diagnostic tests. ontosight.ai These applications, while not using this compound directly, highlight a promising research trajectory for functionalized diphenylacetamides in the field of chemical sensing and diagnostics.
Future Perspectives and Emerging Research Avenues for N Methyl N,2 Diphenylacetamide
Advancement of Sustainable and Efficient Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, vital to the pharmaceutical, agrochemical, and materials industries. rsc.org However, traditional methods often rely on stoichiometric activating agents, leading to significant chemical waste. ucl.ac.uk The future development of N-methyl-N,2-diphenylacetamide will likely leverage greener and more efficient catalytic methods that are currently at the forefront of chemical research.
Modern approaches focus on minimizing waste and energy consumption. Catalytic direct amidation, using catalysts to facilitate the reaction between a carboxylic acid and an amine, is a promising sustainable alternative. ucl.ac.uksigmaaldrich.com For instance, methods like the ruthenium-catalyzed dehydrogenative coupling of alcohols and amines or boronic acid-catalyzed amidations represent waste-free pathways. sigmaaldrich.com Enzymatic strategies, particularly using lipases like Candida antarctica lipase (B570770) B (CALB), offer a highly selective and environmentally benign route for amide bond formation in green solvents. nih.gov Other innovative techniques include solvent-free synthesis using catalysts like boric acid or magnetic nanoparticles, which simplify purification and reduce environmental impact. rsc.orgscispace.com A comparison of these potential synthetic routes highlights the shift towards sustainability.
| Method | Description | Advantages | Potential Application to this compound |
| Traditional Acyl Chloride Method | Phenylacetic acid is converted to an acyl chloride, which then reacts with N-methylaniline. scispace.com | High reactivity, generally good yields. | Established but generates stoichiometric waste (e.g., HCl). |
| Catalytic Direct Amidation | Direct coupling of phenylacetic acid and N-methylaniline using a catalyst (e.g., boronic acid, silica). sigmaaldrich.comwhiterose.ac.uk | Atom-economical, reduced waste streams. sigmaaldrich.com | A greener route that avoids harsh reagents. |
| Enzymatic Synthesis | Use of a biocatalyst, such as a lipase, to form the amide bond. nih.gov | High selectivity, mild reaction conditions, biodegradable catalyst. nih.gov | Offers potential for high purity and enantioselectivity if chiral variants are explored. |
| Solvent-Free Synthesis | Reaction of starting materials with a catalyst (e.g., copper ferrite (B1171679) nanoparticles) without a solvent. rsc.orgscispace.com | Reduced solvent waste, often faster reaction rates, simplified workup. rsc.orgscispace.com | An energy-efficient and environmentally friendly production method. |
Future research will likely focus on adapting these sustainable methodologies for the scaled-up, efficient, and environmentally conscious production of this compound and its derivatives.
Integration of Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry and in silico modeling are transforming drug discovery and materials science by enabling the prediction of molecular properties and activities before synthesis. These advanced approaches are poised to play a pivotal role in exploring the potential of this compound.
Predictive modeling can streamline the entire research process. Machine learning models, for example, are now being developed to predict the reaction rates and yields of amide couplings with high accuracy, which can guide the selection of optimal reaction conditions. pnas.orgresearchgate.netnih.gov For this compound, computational tools can be used to design novel derivatives with tailored properties. By making slight modifications to the core structure, it is possible to predict how these changes will affect factors like biological activity, solubility, and metabolic stability. hep.com.cnnih.gov Techniques such as Density Functional Theory (DFT) can elucidate electronic properties and reactivity, while molecular docking can predict the binding affinity of the compound to specific biological targets, such as enzymes or receptors. hep.com.cnacs.orgorientjchem.org
| Computational Tool/Approach | Application | Relevance for this compound |
| Machine Learning (ML) / AI | Predict reaction yields and rates; recommend optimal synthetic conditions. nih.govenamine.net | Accelerates the optimization of synthesis protocols, reducing experimental effort. pnas.org |
| Quantitative Structure-Activity Relationship (QSAR) | Model the relationship between chemical structure and biological activity. | Enables the design of derivatives with enhanced potency or desired biological profiles. |
| Molecular Docking | Predict the binding orientation and affinity of a molecule to a biological target. orientjchem.org | Identifies potential protein targets and helps to understand the mechanism of action. ijper.org |
| Molecular Dynamics (MD) Simulations | Simulate the movement of the molecule and its interaction with its environment over time. eurekalert.org | Provides insights into conformational stability and the dynamics of receptor binding. eurekalert.org |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.gov | Assesses the "drug-likeness" of the compound and its derivatives early in the discovery process. tandfonline.com |
The integration of these computational strategies will allow for a more rational and efficient exploration of the chemical space around this compound, accelerating the discovery of new functionalities and applications.
Deeper Elucidation of Complex Biological Mechanisms of Action
The diphenylacetamide scaffold is present in various biologically active molecules, suggesting that this compound could interact with a range of biological targets. While its specific pharmacology is uncharacterized, research on structurally similar compounds provides a foundation for future investigations.
Derivatives of diphenylacetamide have been evaluated for several pharmacological activities. For example, certain N-phenyl-2-(phenyl-amino) acetamide (B32628) derivatives have shown potential as anticoagulant agents by inhibiting Factor VIIa. ijper.org Other related structures have been synthesized and evaluated for analgesic, anti-inflammatory, and antimicrobial properties. orientjchem.orgjddtonline.infojddtonline.info A notable example is AE9C90CB, a complex diphenylacetamide derivative investigated as a muscarinic receptor antagonist for treating overactive bladder. nih.gov Furthermore, a hydroxylated metabolite of the herbicide diphenamid (B1670725), N-hydroxymethyl-N-methyl-2,2-diphenylacetamide, points to potential metabolic pathways and bio-transformations that could be relevant. cambridge.org
| Compound Class/Derivative | Observed Biological Activity | Potential Implication for this compound |
| N-phenyl-2-(phenyl-amino) acetamide derivatives | Anticoagulant (Factor VIIa inhibition) ijper.org | Investigation of effects on the coagulation cascade. |
| 2-Chloro-N,N-diphenylacetamide derivatives | Analgesic (Cyclo-oxygenase inhibition) orientjchem.org | Screening for anti-inflammatory and pain-relief properties. |
| Chalcone-hybrid diphenylacetamides | Antimicrobial jddtonline.infojddtonline.info | Evaluation against various bacterial and fungal strains. |
| AE9C90CB | Muscarinic M3 receptor antagonist nih.gov | Screening for activity against G-protein coupled receptors (GPCRs). |
| Spermine-linked diphenylacetamide derivatives | Antimalarial (Plasmodium falciparum inhibition) nih.gov | Exploration of antiparasitic applications. |
Future research should focus on systematic screening of this compound against a wide array of biological targets. Unraveling its mechanism of action, identifying specific protein interactions, and understanding its metabolic fate will be crucial steps in determining its potential as a therapeutic agent or a tool for chemical biology.
Exploration of Novel Interdisciplinary Applications Beyond Traditional Fields
The versatility of the amide bond means that the applications of this compound need not be confined to pharmacology. Emerging research in materials science, agrochemistry, and drug delivery highlights novel interdisciplinary avenues for this compound.
The amide linkage is fundamental to polymers, and research into new monomers can lead to materials with unique properties. ucl.ac.uk In agrochemistry, novel scaffolds are constantly sought for the development of new pesticides and herbicides with improved efficacy and environmental profiles. rsc.org Another exciting frontier is the modification of peptides and other biomolecules. For instance, substituting an amide bond with an ester bond—a related functional group—has been shown to significantly improve the membrane permeability of cyclic peptides, a major challenge in drug development. eurekalert.org The structural characteristics of this compound could make it a valuable building block or fragment in these diverse fields.
| Research Area | Potential Application of this compound | Rationale |
| Materials Science | As a monomer or additive in the synthesis of novel polymers. | The rigid diphenyl and methyl-substituted amide groups could impart specific thermal or mechanical properties to a polymer chain. ucl.ac.uk |
| Agrochemistry | A scaffold for developing new herbicides or pesticides. | The structure is related to existing agrochemicals like diphenamid, suggesting a basis for designing new active compounds. rsc.orgcambridge.org |
| Drug Delivery & Peptide Modification | As a "capping" group or modifying agent for peptide-based drugs. | The lipophilic phenyl groups could enhance membrane permeability or modulate the pharmacokinetic properties of therapeutic peptides. eurekalert.orgacs.org |
| Supramolecular Chemistry | A building block for creating self-assembling systems or molecular cages. | The planar phenyl rings and the amide group can participate in non-covalent interactions like hydrogen bonding and π-π stacking. |
The exploration of this compound in these interdisciplinary contexts could unlock new technologies and applications, demonstrating the value of this compound far beyond its initial consideration as a standalone chemical entity.
Q & A
Q. What synthetic methodologies are commonly employed for N,N-dimethyl-2,2-diphenylacetamide (Diphenamid), and what factors influence reaction yields?
Diphenamid synthesis typically involves nucleophilic substitution or condensation reactions. For example, multi-step protocols for structurally related acetamides often start with chloroacetamide intermediates and proceed via alkylation or aryl substitution (e.g., 11-step synthesis of AZD8931 with 2-5% overall yield via 2-chloro-N-methylacetamide intermediates) . Key factors affecting yields include solvent polarity, catalyst selection (e.g., palladium for cross-coupling), and temperature control during phenyl group introduction.
Q. Which spectroscopic techniques are most effective for characterizing Diphenamid’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming phenyl and methyl group positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) and amide (N–C=O) functional groups. Mass spectrometry (MS) validates molecular weight (MW: 239.34 g/mol) . Gas chromatography (GC) with flame ionization detection is recommended for purity assessment (>99%) .
Q. What standardized protocols ensure Diphenamid’s purity in laboratory settings?
Purity verification involves GC under isothermal conditions (e.g., 164–167°C boiling range for analogous acetamides) and thin-layer chromatography (TLC) with UV visualization. Recrystallization from ethanol or acetone is standard for removing synthetic byproducts .
Advanced Research Questions
Q. How does Diphenamid’s herbicidal mechanism differ from other acetamide derivatives, and what structural features drive its selectivity?
Diphenamid inhibits cell division in weed seedlings by disrupting microtubule assembly, a mechanism distinct from chloroacetamides like alachlor (which target very-long-chain fatty acid synthesis). Its diphenyl substitution enhances lipid bilayer penetration, while the dimethylamide group stabilizes binding to tubulin . Comparative studies show 2,2-diphenyl substitution improves soil persistence but reduces mobility compared to mono-phenyl analogs .
Q. What in vitro models are optimal for studying Diphenamid’s cellular uptake and metabolic pathways?
Arabidopsis thaliana root tip assays or maize coleoptile cell cultures are effective for uptake studies. Metabolism can be tracked via LC-MS/MS to detect hydroxylated metabolites (e.g., 2-hydroxyphenyl derivatives). For mammalian toxicity screening, HepG2 liver cells are used to assess cytochrome P450-mediated degradation .
Q. How can researchers resolve contradictions in reported bioactivity data for Diphenamid across studies?
Discrepancies often arise from variations in purity, solvent systems (e.g., DMSO vs. acetone), or assay conditions (pH, light exposure). Standardization using USP-grade reagents and controlled-environment bioassays (e.g., OECD Guideline 208 for plant toxicity) is critical. Meta-analyses employing multivariate regression can isolate confounding variables .
Q. What computational approaches predict Diphenamid’s environmental fate and degradation kinetics?
Molecular dynamics simulations (e.g., GROMACS) model soil adsorption coefficients (Koc), while density functional theory (DFT) calculates hydrolysis activation energies. QSAR models correlate logP values (2.8) with bioaccumulation potential .
Safety and Handling
Q. What engineering controls and PPE are essential for safe Diphenamid handling?
Use fume hoods for weighing and synthesis. PPE includes nitrile gloves, lab coats, and ANSI-approved goggles. Respiratory protection (NIOSH N95) is required if airborne particulates exceed 5 mg/m³ .
Q. What decontamination and waste disposal protocols apply to Diphenamid residues?
Spills should be absorbed with vermiculite, collected in sealed containers, and incinerated at >850°C. Aqueous waste requires activated charcoal filtration before disposal via licensed hazardous waste facilities .
Data Analysis and Reproducibility
Q. What statistical methods validate dose-response relationships in Diphenamid efficacy studies?
Non-linear regression (e.g., four-parameter logistic model) analyzes herbicidal inhibition curves. Bootstrap resampling (1,000 iterations) quantifies confidence intervals for EC50 values. ANOVA identifies significant differences across soil types or application methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
